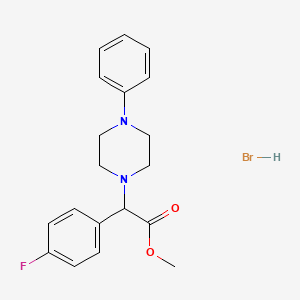

![molecular formula C7H3Cl2N3 B1390563 2,4-二氯吡啶并[3,4-D]嘧啶 CAS No. 908240-50-6](/img/structure/B1390563.png)

2,4-二氯吡啶并[3,4-D]嘧啶

描述

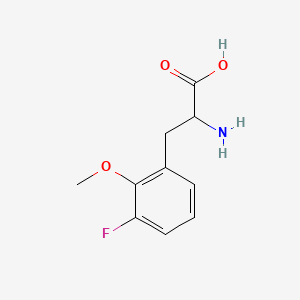

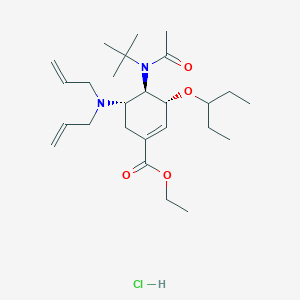

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a chemical compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2,4-Dichloropyrido[3,4-D]pyrimidine”, has been a subject of research. For instance, one study discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another study mentions the reductive condensation of 6-cyano-5-methyl-pyrido .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloropyrido[3,4-D]pyrimidine” is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h1-3H .

Physical And Chemical Properties Analysis

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a solid substance with a molecular weight of 200.03 . It is stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

化学反应性和合成

2,4-二氯吡啶并[3,4-d]嘧啶一直是合成化学中关注的主题。研究重点关注其选择性双取代及其在促进 Suzuki 和 Stille 交叉偶联反应中的效用,展示了其在创建高度功能化化合物中的潜力 (Lavecchia 等人,2005)。进一步的研究探索了涉及该化合物的有效合成途径,突出了其在区域选择性钯脱卤和随后的交叉偶联反应中生成各种取代的吡啶并[3,2-d]嘧啶中的作用 (Tikad 等人,2009)。

合成多种嘧啶衍生物

已开发出使用 2,4-二氯吡啶并[3,4-d]嘧啶作为起始材料的创新合成策略,以获得不对称的 2,4-二(杂)芳基-吡啶并[3,2-d]嘧啶。这包括区域选择性交叉偶联反应,能够创建多种双官能化的嘧啶系列,可用于各种化学应用 (Tikad 等人,2007)。

官能团修饰的多功能性

研究表明 2,4-二氯吡啶并[3,4-d]嘧啶在官能团修饰方面的多功能性。研究证明了一锅法合成该化合物的二(杂)芳基化和二胺化的途径,从而产生高度官能化的产物。这种合成方法为更复杂和多样的化学产品打开了大门 (Tikad 等人,2009)。

在杂环化学中的应用

该化合物的反应性已在高度官能化的嘧啶的合成中得到探索,证明了其在杂环化学中的潜力。这包括创建取代的或稠合的嘧啶衍生物,这对于开发具有在各个领域潜在应用的新型化合物具有重要意义 (Vincetti 等人,2019)。

在光电材料中的探索

该化合物已被用于合成生色团,如 2,4-双(4-芳基-1,2,3-三唑-1-基)吡咯并[2,3-d]嘧啶,突出了其在开发具有潜在光电应用的材料中的作用。这展示了其在合成具有独特光学性质的化合物中做出贡献的适应性 (Bucevičius 等人,2015)。

多组分合成

最后,2,4-二氯吡啶并[3,4-d]嘧啶一直是多组分合成方法中的关键组成部分。这种方法在绿色化学中很重要,为构建生物相关部分提供了可持续的方法 (Chaudhary,2021)。

安全和危害

The safety data sheet for “2,4-Dichloropyrido[3,4-D]pyrimidine” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

未来方向

作用机制

Target of Action

Pyridopyrimidines, a class of compounds to which 2,4-dichloropyrido[3,4-d]pyrimidine belongs, have been studied for their therapeutic potential and are known to act on several therapeutic targets .

Mode of Action

It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially facilitate the interaction of 2,4-Dichloropyrido[3,4-D]pyrimidine with its targets, leading to changes in cellular processes.

Biochemical Pathways

This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .

Pharmacokinetics

Its degree of lipophilicity suggests that it may have good bioavailability, as lipophilic drugs can easily diffuse across cell membranes .

Result of Action

Pyridopyrimidines have been studied for their therapeutic potential in various diseases, including cancer and inflammatory disorders .

Action Environment

The action of 2,4-Dichloropyrido[3,4-D]pyrimidine may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s interaction with its targets and its overall efficacy could be influenced by the lipid environment within cells, given its lipophilic nature .

生化分析

Biochemical Properties

2,4-Dichloropyrido[3,4-D]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the notable interactions is with the human chemokine receptor CXCR2. This compound acts as an antagonist to CXCR2, inhibiting its activity and thereby modulating immune responses . The interaction between 2,4-Dichloropyrido[3,4-D]pyrimidine and CXCR2 involves binding to the receptor, which prevents the receptor from interacting with its natural ligands, such as CXCL8. This inhibition can reduce the recruitment of neutrophils to sites of inflammation, making it a potential therapeutic agent for inflammatory diseases .

Cellular Effects

The effects of 2,4-Dichloropyrido[3,4-D]pyrimidine on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, leading to reduced chemotaxis and activation . This inhibition can result in decreased inflammation and tissue damage in conditions such as autoimmune diseases and cancer. Additionally, 2,4-Dichloropyrido[3,4-D]pyrimidine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CXCR2 and other related receptors .

Molecular Mechanism

At the molecular level, 2,4-Dichloropyrido[3,4-D]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the CXCR2 receptor, blocking its interaction with chemokines like CXCL8 . This binding prevents the activation of downstream signaling pathways that are typically triggered by CXCR2 activation. As a result, the compound can inhibit processes such as cell migration, proliferation, and survival, which are critical in inflammatory responses and cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloropyrido[3,4-D]pyrimidine have been observed to change over time. The compound is relatively stable under inert conditions, such as storage under nitrogen or argon at low temperatures (2-8°C) . Its stability can be compromised under oxidative conditions or prolonged exposure to light. Long-term studies have shown that the compound can maintain its inhibitory effects on CXCR2 over extended periods, although gradual degradation may occur .

属性

IUPAC Name |

2,4-dichloropyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUVYWACDUJBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672138 | |

| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908240-50-6 | |

| Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)

![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)

![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)